molecular formula C14H20BClO2 B6205990 2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246774-12-7

2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6205990
CAS RN: 2246774-12-7
M. Wt: 266.6
InChI Key:
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Description

2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as 2-CEP-TMD or 2-CEP-TMD) is a chemical compound belonging to the class of boron-containing molecules known as dioxaborolanes. It is a colorless liquid at room temperature, with a boiling point of 150°C. 2-CEP-TMD has been studied extensively in recent years due to its unique properties, which include high solubility in both polar and non-polar solvents, low toxicity, and low volatility. These properties make it an attractive candidate for use in a variety of scientific and industrial applications, such as drug delivery, polymer synthesis, and catalysis.

Scientific Research Applications

2-CEP-TMD has been widely studied for its potential applications in scientific research. For example, it has been used as a catalyst in the synthesis of polymers and other organic materials, and as a reagent in the synthesis of pharmaceuticals. In addition, it has been used in the synthesis of various metal complexes, and as a ligand in the study of metal-organic frameworks (MOFs).

Mechanism of Action

The mechanism of action of 2-CEP-TMD is not yet fully understood. However, it is believed that the boron atom in the molecule is responsible for its catalytic activity. This is due to its ability to form strong bonds with other molecules, as well as its ability to form Lewis acid-base complexes with other molecules. In addition, the chlorine atom in the molecule is believed to be responsible for its solubility in both polar and non-polar solvents.
Biochemical and Physiological Effects
2-CEP-TMD has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its ability to interact with enzymes and other proteins, as well as its ability to modulate cellular signaling pathways. In addition, its ability to interact with DNA has been studied, as well as its ability to inhibit certain types of cancer cell growth.

Advantages and Limitations for Lab Experiments

2-CEP-TMD has several advantages for use in laboratory experiments. Its low toxicity, high solubility, and low volatility make it an attractive choice for use in a variety of applications. In addition, its catalytic activity and ability to interact with other molecules make it useful for a wide range of synthetic reactions. However, its use in laboratory experiments is limited by its high cost and the fact that it is not widely available.

Future Directions

Given the wide range of potential applications of 2-CEP-TMD, there are a number of potential future directions for research. These include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug delivery, polymer synthesis, and catalysis. In addition, further research into its potential toxicity and environmental impact is needed. Finally, further development of methods to synthesize 2-CEP-TMD in a cost-effective and efficient manner is needed in order to make it more widely available for use in laboratory experiments.

Synthesis Methods

2-CEP-TMD can be synthesized from commercially available starting materials using a variety of methods. One common method involves the reaction of 3-chloro-4-ethylphenol (CEP) with tetrabutyl-1,3,2-dioxaborolane (TBD) in a polar solvent such as dimethylformamide (DMF). This reaction produces 2-CEP-TMD in high yield, and can be performed at room temperature in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 3-chloro-4-ethylphenylboronic acid with 2,2,4,4-tetramethyl-1,3-cyclobutanediol in the presence of a palladium catalyst and a base to form the intermediate 2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3-cyclobutanediolboronate. This intermediate is then treated with boron trifluoride etherate to form the final product.", "Starting Materials": [ "3-chloro-4-ethylphenylboronic acid", "2,2,4,4-tetramethyl-1,3-cyclobutanediol", "palladium catalyst", "base", "boron trifluoride etherate" ], "Reaction": [ "Step 1: 3-chloro-4-ethylphenylboronic acid is reacted with 2,2,4,4-tetramethyl-1,3-cyclobutanediol in the presence of a palladium catalyst and a base to form the intermediate 2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3-cyclobutanediolboronate.", "Step 2: The intermediate 2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3-cyclobutanediolboronate is treated with boron trifluoride etherate to form the final product, 2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] }

CAS RN

2246774-12-7

Molecular Formula

C14H20BClO2

Molecular Weight

266.6

Purity

95

Origin of Product

United States

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